molecular formula C21H32FeS B158336 11-Ferrocenyl-1-undecanethiol CAS No. 127087-36-9

11-Ferrocenyl-1-undecanethiol

Cat. No.: B158336
CAS No.: 127087-36-9
M. Wt: 372.4 g/mol
InChI Key: JKOWKXHCMQEEQQ-UHFFFAOYSA-N
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Description

11-Ferrocenyl-1-undecanethiol: is an organometallic compound that features a ferrocene moiety attached to an undecanethiol chain. The ferrocene unit consists of two cyclopentadienyl rings bound to a central iron atom, while the undecanethiol chain is a long alkyl chain terminated with a thiol group. This compound is known for its interesting electrochemical properties and its ability to form self-assembled monolayers on various surfaces .

Mechanism of Action

Target of Action

The primary target of 11-Ferrocenyl-1-undecanethiol is highly oriented pyrolitic graphite (HOPG). The compound forms a large striped-phase on HOPG at a phenyloctane-HOPG interface . The alkyl chains of the compound lie flat on HOPG, appearing as bundles in groups of five .

Mode of Action

The ferrocene units of this compound, which consist of a pair of cyclopentadienyl (Cp) rings sandwiching a central iron ion, appear as either fuzzy or ring-like structures . This suggests the random rotation of Cp rings sandwiching the central iron ion of the ferrocenyl moieties with their principal axis either oblique or perpendicular to the HOPG . The ferrocene moieties are more clearly resolved in a mixed film with octanethiol .

Biochemical Pathways

The compound’s ferrocene units, which possess interesting redox properties, are routinely used for charge transfer studies .

Pharmacokinetics

It’s known that the compound can self-assemble into ordered arrays despite the bulky ferrocene moieties .

Result of Action

The result of the action of this compound is the formation of a large striped-phase on HOPG . The compound’s ferrocene units show either fuzzy or ring-like structures, suggesting the random rotation of Cp rings .

Action Environment

The action of this compound is influenced by the environment. For instance, the compound forms a large striped-phase on HOPG at a phenyloctane-HOPG interface . The ferrocene moieties are more clearly resolved in a mixed film with octanethiol .

Biochemical Analysis

Biochemical Properties

The 11-Ferrocenyl-1-undecanethiol has been found to have significant impact on redox behavior and structure of its monolayers on gold electrodes . This is particularly important in the field of electrochemistry, where it has been used in the assembly and electrochemical response of these electrodes

Molecular Mechanism

The molecular mechanism of this compound is largely related to its electrochemical properties. It has been observed to influence the redox behavior and structure of monolayers on gold electrodes

Temporal Effects in Laboratory Settings

In laboratory settings, the this compound has been found to be detectable repeatedly after a treatment with a 5% hydrogen peroxide solution . This suggests that it has good stability and does not degrade easily. More detailed studies are needed to understand its long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Ferrocenyl-1-undecanethiol typically involves the reaction of 11-bromo-1-undecane with sodium thiolate of ferrocene. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide. The reaction mixture is usually heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 11-Ferrocenyl-1-undecanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

11-Ferrocenyl-1-undecanethiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 11-Ferrocenyl-1-undecanethiol is unique due to the presence of the ferrocene moiety, which imparts distinctive electrochemical properties and redox behavior. This makes it particularly valuable in applications requiring stable and conductive monolayers, such as in biosensors and molecular electronics .

Properties

IUPAC Name

cyclopenta-1,3-diene;11-cyclopenta-1,4-dien-1-ylundecane-1-thiol;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27S.C5H5.Fe/c17-15-11-7-5-3-1-2-4-6-8-12-16-13-9-10-14-16;1-2-4-5-3-1;/h9-10,13-14,17H,1-8,11-12,15H2;1-5H;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOWKXHCMQEEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCCCCCCCCCCS.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32FeS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746461
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127087-36-9
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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